N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-23-17-7-3-15(4-8-17)20-19(25)22-13-11-21(12-14-22)16-5-9-18(24-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSZJSDNRRYQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-methoxyphenylpiperazine with a suitable carbothioamide precursor. One common method involves the use of thiourea as the carbothioamide source. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Compounds with substituted methoxy groups
Scientific Research Applications
N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide is a chemical compound belonging to the piperazine derivatives class, known for diverse biological activities and medicinal chemistry applications. Research has explored its potential in various scientific fields, attributed to its unique chemical structure and properties.
Scientific Research Applications
This compound is used in several scientific research applications:
- Chemistry As a building block in synthesizing complex molecules and a reagent in organic reactions.
- Biology For potential biological activities studies, including antimicrobial, antifungal, and anticancer properties.
- Medicine For potential use as a therapeutic agent in treating various diseases, such as neurological disorders and cancer.
- Industry In developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.
This compound's unique structure, featuring two 4-methoxyphenyl groups attached to a piperazine core and a carbothioamide functional group, has drawn interest in medicinal chemistry for its potential biological activities. Piperazine derivatives have documented biological activities, ranging from antimicrobial to anticancer properties.
Anticancer Properties
Recent studies have shown the anticancer potential of this compound, with in vitro assays demonstrating efficacy against various cancer cell lines. It has shown cytotoxic effects on MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration, with the compound modulating key signaling pathways associated with cancer progression. Glycyrrhetic acid-piperazine derivative 41 exhibits the best inhibitory activity against MCF-7 cells, better than the control vandetanib, where a phenylpiperazine skeleton plays a significant role in the antiproliferative effect in vitro . Compound 41 also showed potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase and could bind well to VEGFR2 at the active site .
Antimicrobial Activity
This compound exhibits antimicrobial properties, effectively inhibiting the growth of a range of bacterial strains. Its action disrupts bacterial cell membranes, leading to cell lysis and death, highlighting its potential in treating bacterial infections.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones. This is typically carried out in aqueous or organic solvents at room temperature or under mild heating.
- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives. These reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
- Substitution The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines. These reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Mechanism of Action
The mechanism of action of N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors, affecting neurological functions .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 4-methoxyphenyl groups in the target compound confer higher solubility in polar solvents compared to analogs with halogenated or alkyl substituents. For example:
- N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide (CAS: 454448-45-4) has 2-fluorophenyl groups, which reduce solubility due to increased lipophilicity. Its molecular weight (333.40 g/mol) is lower than the target compound (357.40 g/mol), but it lacks the methoxy groups’ hydrogen-bonding capacity, leading to poorer aqueous solubility .
- 4-Benzyl-N-methylpiperazine-1-carbothioamide (Acta Cryst., 2012) features a benzyl group and methyl substitution. The benzyl moiety increases hydrophobicity, limiting gastrointestinal absorption, as seen in SwissADME predictions for similar compounds .
Table 1: Physicochemical Comparison
Key Research Findings
Solubility-activity Balance : Methoxy groups in the target compound enhance solubility without sacrificing target affinity, unlike fluorinated or benzyl analogs .
Enzyme Inhibition Specificity : Carbothioamide derivatives like ML267 demonstrate that electron-withdrawing substituents (e.g., CF3) improve bacterial enzyme inhibition, but methoxy groups may broaden therapeutic windows in human applications .
Metabolic Stability : Fluorinated analogs (e.g., 2-fluorophenyl) exhibit higher metabolic stability in vitro, but methoxy groups reduce hepatotoxicity risks .
Biological Activity
N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two 4-methoxyphenyl groups attached to a piperazine core and a carbothioamide functional group. The biological activities of piperazine derivatives are well-documented, with applications ranging from antimicrobial to anticancer properties.
The synthesis of this compound typically involves the reaction of 4-methoxyphenylpiperazine with a suitable carbothioamide precursor, often utilizing thiourea under reflux conditions in solvents like ethanol or methanol. Purification methods such as recrystallization or column chromatography are employed to achieve high yield and purity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. For instance, it has shown significant cytotoxic effects on MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration. The compound's mechanism involves the modulation of key signaling pathways associated with cancer progression .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating effective inhibition of growth. The compound's action appears to disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism is critical for its potential use in treating bacterial infections.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models. This property may enhance its therapeutic profile in treating diseases characterized by chronic inflammation .
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspase activation.
- Membrane Disruption : For its antimicrobial effects, it disrupts the integrity of bacterial membranes, leading to leakage of cellular contents.
- Cytokine Modulation : It inhibits the activation of NF-kB signaling pathways, resulting in decreased expression of inflammatory cytokines .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Induced apoptosis in MCF-7 cells; inhibited migration |
| Study 2 | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; disrupted cell membranes |
| Study 3 | Anti-inflammatory | Reduced TNF-α and IL-6 production in vitro |
These findings suggest that this compound possesses a multifaceted profile that could be harnessed for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of piperazine-carbothioamide derivatives typically involves coupling substituted phenylpiperazines with thiocarbamoyl chloride intermediates. For example, analogous compounds like 1-(4-fluorobenzyl)piperazine derivatives are synthesized via nucleophilic substitution reactions using DCM as a solvent, with N,N-diisopropylethylamine as a base . Key factors include stoichiometric ratios, temperature control (20–25°C), and purification via crystallization or flash chromatography. For this compound, substituting fluorophenyl groups with methoxyphenyl may require adjusted reaction times due to electron-donating methoxy groups slowing electrophilic substitution. Yield optimization often involves iterative testing of solvent polarity (e.g., EtOAc vs. hexane) and catalyst selection.
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structural integrity of this compound?
Methodological Answer:
- FT-IR : Key peaks include C=S stretching at ~1177–1182 cm⁻¹ (thiocarbothioamide group) and C-O stretching of methoxy groups at ~1250 cm⁻¹. Amide N-H stretches appear as broad peaks near 3237–3265 cm⁻¹ .
- ¹H NMR : Methoxy protons resonate as singlets at ~3.7–3.8 ppm. Piperazine protons appear as multiplet signals between 2.4–3.5 ppm, while aromatic protons from 4-methoxyphenyl groups show doublets at ~6.8–7.3 ppm (J = 8–9 Hz) .
- ¹³C NMR : Thiocarbonyl (C=S) signals appear at ~180–185 ppm, and methoxy carbons at ~55 ppm .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. halogen) on the phenyl rings affect biological activity?
Methodological Answer: Comparative studies on analogous compounds reveal that electron-donating groups (e.g., methoxy) enhance π-π stacking interactions with aromatic residues in enzyme binding pockets, while electron-withdrawing groups (e.g., Cl, F) improve metabolic stability. For instance, 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide exhibits distinct bioactivity due to hydrogen-bonding sulfamoyl groups . Structure-activity relationship (SAR) studies for this compound should involve molecular docking against target proteins (e.g., kinases or transferases) and in vitro assays (e.g., MIC for antimicrobial activity) .
Q. What crystallographic data are critical for resolving conformational flexibility in the piperazine ring?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) can determine puckering parameters (e.g., Cremer-Pople ring-puckering coordinates) to assess chair, boat, or twist-boat conformations. For example, piperazine rings in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide adopt chair conformations stabilized by N-H⋯O hydrogen bonds . For the target compound, synchrotron radiation may improve resolution for detecting subtle torsional effects from methoxy substituents. Data refinement using SHELXL software is recommended .
Q. How can researchers address discrepancies in biological assay results between in vitro and in vivo models?
Methodological Answer:
- In vitro : Use high-content screening (e.g., fluorescence-based enzymatic assays) to measure IC₅₀ values.
- In vivo : Pharmacokinetic (PK) profiling (e.g., plasma half-life, bioavailability) is essential to account for metabolic degradation. For example, ML267, a piperazine-carbothioamide inhibitor, showed submicromolar activity in vitro but required efflux pump inhibition in bacterial models to enhance efficacy .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables like solubility or protein binding .
Experimental Design & Data Analysis
Q. What in silico tools are recommended for predicting ADMET properties?
Methodological Answer:
- SwissADME : Predicts solubility (LogS), permeability (LogP), and drug-likeness. Methoxy groups may increase LogP, requiring formulation adjustments .
- MOLPROPERTY (Schrödinger) : Estimates metabolic stability via cytochrome P450 interactions.
- Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) to assess plasma retention .
Q. How should researchers analyze conflicting bioactivity data across similar compounds?
Methodological Answer:
- Hypothesis Testing : Use ANOVA to compare IC₅₀ values across substituent groups (e.g., methoxy vs. nitro).
- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to quantify efficacy thresholds.
- Meta-Analysis : Cross-reference with databases like ChEMBL to identify outliers or assay-specific artifacts .
Safety & Handling in Academic Research
Q. What protocols mitigate risks during synthesis and handling?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as piperazine derivatives are skin/eye irritants .
- Ventilation : Perform reactions in fume hoods to prevent inhalation of thiocarbamoyl chloride vapors.
- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb solids with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
